1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]
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Overview
Description
1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] is a complex organic compound with a unique spiro structure This compound is characterized by its indazole and piperidine rings, which are fused together in a spiro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate indazole and piperidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine]-1’-carboxylate
- 1-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- 1-Isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine]-1’-carbonyl-6-methoxypyridin-2-ylbenzoic acid
Uniqueness: 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] is unique due to its specific spiro configuration and the presence of both indazole and piperidine rings.
Properties
Molecular Formula |
C14H23N3 |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-propan-2-ylspiro[6,7-dihydro-4H-indazole-5,4'-piperidine] |
InChI |
InChI=1S/C14H23N3/c1-11(2)17-13-3-4-14(5-7-15-8-6-14)9-12(13)10-16-17/h10-11,15H,3-9H2,1-2H3 |
InChI Key |
JUNBXURHYKQFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CC3(CC2)CCNCC3)C=N1 |
Origin of Product |
United States |
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